3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
3-Ethylidene-4,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic ketone compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
The synthesis of 3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the reaction of camphor with ethylidene compounds under specific conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with camphor to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylidene group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of 3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one can be compared with similar compounds such as camphor and borneol. While camphor and borneol share the bicyclo[2.2.1]heptane ring system, 3-E
Properties
CAS No. |
61447-87-8 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H18O/c1-5-8-10(13)9-6-7-12(8,4)11(9,2)3/h5,9H,6-7H2,1-4H3 |
InChI Key |
MBOGVAURPWUPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C(=O)C2CCC1(C2(C)C)C |
Origin of Product |
United States |
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